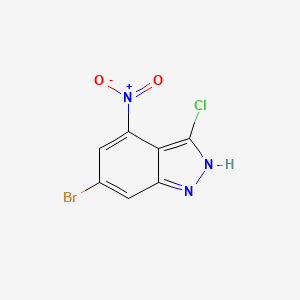

6-Bromo-3-chloro-4-nitro-1H-indazole

Vue d'ensemble

Description

6-Bromo-3-chloro-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of bromine, chlorine, and nitro groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

The synthesis of 6-Bromo-3-chloro-4-nitro-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen . Industrial production often employs these optimized synthetic routes to ensure high yields and minimal byproducts.

Analyse Des Réactions Chimiques

6-Bromo-3-chloro-4-nitro-1H-indazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems, which are valuable in drug design.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Bromo-3-chloro-4-nitro-1H-indazole serves as a crucial building block in the synthesis of various pharmaceutical agents. Its applications include:

- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against multiple cancer cell lines, including human lung adenocarcinoma cells (A549) and others. Studies indicate that it can inhibit cell proliferation with IC50 values as low as 0.64 µM for certain derivatives .

- Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially inhibiting specific enzymes or receptors involved in cancer progression and inflammation .

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. Its structure allows it to act as an enzyme inhibitor, affecting metabolic pathways crucial for bacterial survival.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties, particularly its ability to modulate biochemical pathways involved in inflammatory responses. This suggests potential applications in developing therapeutic agents for inflammatory diseases .

Recent studies have focused on the synthesis and biological evaluation of this compound:

Anticancer Efficacy

A study demonstrated that this compound inhibited cell proliferation across multiple cancer cell lines, suggesting its potential as a lead compound for further development.

Molecular Docking Studies

Computational studies indicated favorable binding interactions between this compound and target proteins involved in cancer signaling pathways, supporting its role as a therapeutic candidate .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Antiproliferative | 0.64 |

| Derivative A | Antitumor | <0.4 |

| Derivative B | Antimicrobial | - |

Mécanisme D'action

The mechanism of action of 6-Bromo-3-chloro-4-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease processes .

Comparaison Avec Des Composés Similaires

6-Bromo-3-chloro-4-nitro-1H-indazole can be compared with other indazole derivatives, such as:

3-Bromo-6-chloro-4-nitro-1H-indazole: Similar in structure but with different substitution patterns, leading to varied biological activities.

4-Bromo-6-chloro-1H-indazole: Lacks the nitro group, which significantly alters its reactivity and applications.

6-Bromo-1H-indazole: A simpler structure with fewer substituents, used in basic research and as a building block in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Activité Biologique

6-Bromo-3-chloro-4-nitro-1H-indazole is a notable compound within the indazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with related compounds.

Chemical Structure and Properties

Molecular Formula : C7H4BrClN3O2

Molecular Weight : Approximately 252.48 g/mol

IUPAC Name : this compound

The presence of bromine and chlorine atoms, along with a nitro group, contributes to the compound's unique reactivity and biological profile. The indazole core is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. For instance, it has been shown to interact with phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer progression and inflammation. This interaction suggests potential applications in anticancer therapies and anti-inflammatory treatments .

Biological Activities

-

Anticancer Activity :

- Studies indicate that indazole derivatives exhibit significant anticancer properties. This compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that could be leveraged for therapeutic purposes. For example, it has shown effectiveness against human lung adenocarcinoma cells (A549) and other cancer types .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 6-Chloro-4-nitro-1H-indazole | C7H4ClN3O2 | Lacks bromine substitution; similar nitro group. |

| 3-Bromo-6-chloro-4-nitro-1H-indazole | C7H4BrClN3O2 | Contains bromine instead of chlorine; similar activity profile. |

| 6-Bromo-3-chloro-4-methoxy-1H-indazole | C8H7BrClN2O | Contains a methoxy group; differing biological activities due to additional functional group. |

This table highlights how variations in halogen substitutions can significantly influence the biological properties and mechanisms of action of indazole derivatives.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various indazole derivatives, including this compound. For instance:

- Anticancer Efficacy : A study demonstrated that this compound inhibited cell proliferation in vitro across multiple cancer cell lines, suggesting its potential as a lead compound for further development .

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and target proteins involved in cancer signaling pathways, supporting its role as a therapeutic candidate .

Propriétés

IUPAC Name |

6-bromo-3-chloro-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEJDFUOMKACKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646307 | |

| Record name | 6-Bromo-3-chloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-40-4 | |

| Record name | 6-Bromo-3-chloro-4-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.